molecular formula C6H8N2O3 B1362204 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid CAS No. 845808-92-6

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid

Cat. No. B1362204
M. Wt: 156.14 g/mol
InChI Key: NFGYDEGDXANEHY-UHFFFAOYSA-N
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Description

“2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The molecular formula of “2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid” is C7H10N2O3, with an average mass of 170.166 Da .

Scientific Research Applications

Novel Mannich Bases Synthesis

A study by Naik et al. (2013) explored the synthesis of new Mannich bases containing a pyrazolone moiety, which includes derivatives of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid. These compounds were characterized using various analytical methods and their electrochemical behaviors were examined (Naik et al., 2013).

Antimicrobial Activity

Reddy et al. (2013) synthesized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety, which includes derivatives of this compound. They characterized these new compounds and evaluated their antimicrobial activities, finding some exhibited significant activity (Reddy et al., 2013).

Corrosion Inhibition for Mild Steel

Lgaz et al. (2018) investigated the effectiveness of pyrazoline derivatives, including 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid derivatives, as corrosion inhibitors for mild steel. Their study employed experimental and theoretical methods to demonstrate high inhibition efficiency of these compounds (Lgaz et al., 2018).

Divergent Cyclisations

Smyth et al. (2007) discussed the reaction of a similar compound, leading to the formation of alternative cyclic imide products. This study provided insights into the reaction mechanism and the influence of different factors on the outcome of cyclisation (Smyth et al., 2007).

Reaction with Acetylenedicarboxylic Acids

Danilkina et al. (2011) explored the reactions of dimethyl acetylenecarboxylate with derivatives of 4,5-dihydro-1H-pyrazole-1-carbothioamides, leading to the synthesis of various thiazole and thiazin derivatives. This work highlights the utility of these reactions in synthesizing heterocyclic compounds (Danilkina et al., 2011).

Germination Inhibitory Constituents

Oh et al. (2002) isolated a related compound, (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, from the flowers of Erigeron annuus. This compound, along with others, showed inhibitory effects on the germination of lettuce seeds (Oh et al., 2002).

Isomerization of 1-Aminobarbituric Acids

Jacobsen et al. (1979) demonstrated that 1-aminobarbituric acid undergoes isomerization to form 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid, showing the potential for synthesizing oxotriazolyl aliphatic acids (Jacobsen et al., 1979).

Corrosion Inhibition Studies

Another study by Lgaz et al. (2020) expanded on their earlier work, demonstrating the utility of pyrazoline derivatives as corrosion inhibitors in hydrochloric acid solution. They combined experimental and computational techniques to explore the mechanisms of corrosion inhibition (Lgaz et al., 2020).

Ammoxidation of Alcohols

Xie et al. (2014) investigated the use of Cu(II)/pypzacac complexes in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting the role of pyrazoline derivatives in these catalytic processes (Xie et al., 2014).

Future Directions

The future directions for “2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. There’s a growing interest in the field of medicinal chemistry for structurally diverse compounds containing a pyrazole nucleus .

properties

IUPAC Name

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h4H,2H2,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGYDEGDXANEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid

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